molecular formula C8H17N3O4 B1258492 L-Ornithinoalanine CAS No. 25693-39-4

L-Ornithinoalanine

Cat. No. B1258492
CAS RN: 25693-39-4
M. Wt: 219.24 g/mol
InChI Key: BKYZUPUACXSQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Ornithino-L-alanine is an alpha-amino acid.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Optimization and Characterization : L-Ornithinoalanine (OAL) is synthesized for studying its toxicological and nutritional consequences in food, especially under thermal and alkaline conditions. A method using nuclear magnetic resonance for diastereomeric characterization of OAL has been developed (Boschin, Scaglioni, & Arnoldi, 1999).

Agricultural Applications

  • Drought Tolerance in Plants : OAL, as a foliar application, can alleviate harmful effects caused by drought stress in sugar beet plants, improving growth parameters and biochemical characteristics under stressful conditions (Hussein, Mekki, El-Sadek, & Ebd El Lateef, 2019).

Industrial Applications

Health and Nutrition

  • Nutritional Research in Food : OAL is examined for its impact on nutrition and health due to its formation during heat and alkali treatments of food. Its presence in food can influence digestibility and nutritional quality (Friedman, 1999).

Bitterness Suppression in Food

  • Bitterness Suppression : OAL has been studied as a bitterness suppressant in food, particularly for quinine, suggesting its potential utility in improving the taste profiles of certain foods (Ogawa et al., 2005).

Human Physiology

  • Impact on Autonomic Nerves and Body Weight : Research indicates that ingestion of L-ornithine, a related compound, can activate sympathetic nerve activity to adipose tissues and reduce body weight and food intake in rats (Konishi et al., 2015).

Microbiology

  • Role in Microbial Metabolism : L-ornithine, closely related to OAL, is significant in microbial metabolic processes, as seen in studies involving Corynebacterium glutamicum for L-ornithine production (Kim, Lee, & Lee, 2015).

properties

CAS RN

25693-39-4

Product Name

L-Ornithinoalanine

Molecular Formula

C8H17N3O4

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-2-amino-5-[(2-amino-2-carboxyethyl)amino]pentanoic acid

InChI

InChI=1S/C8H17N3O4/c9-5(7(12)13)2-1-3-11-4-6(10)8(14)15/h5-6,11H,1-4,9-10H2,(H,12,13)(H,14,15)/t5-,6?/m0/s1

InChI Key

BKYZUPUACXSQQT-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CNCC(C(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)CNCC(C(=O)O)N

melting_point

190°C

physical_description

Solid

synonyms

OAL cpd
ornithinoalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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